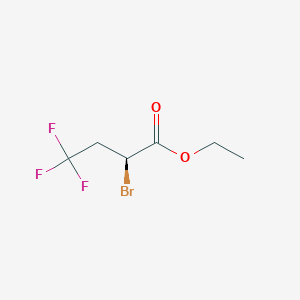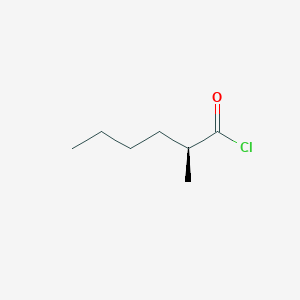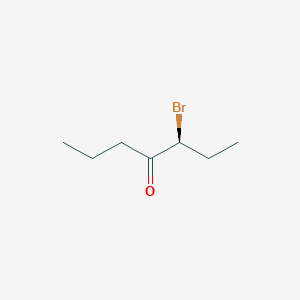
(3S)-3-bromoheptan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Bromoheptan-4-one is an organic compound characterized by a bromine atom attached to the third carbon of a heptan-4-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-bromoheptan-4-one typically involves the bromination of heptan-4-one. One common method is the enantioselective bromination using a chiral catalyst to ensure the (3S) configuration. The reaction conditions often include a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can yield alcohols, specifically (3S)-3-bromoheptanol.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Heptanoic acid or heptanone derivatives.
Reduction: (3S)-3-Bromoheptanol.
Substitution: Various substituted heptan-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Bromoheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-bromoheptan-4-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various chemical reactions, targeting nucleophilic sites in other molecules. The molecular pathways involved include nucleophilic substitution and addition reactions, which are fundamental in organic synthesis.
Comparison with Similar Compounds
(3R)-3-Bromoheptan-4-one: The enantiomer of (3S)-3-bromoheptan-4-one, differing in the spatial arrangement of atoms.
3-Chloroheptan-4-one: Similar structure but with a chlorine atom instead of bromine.
3-Iodoheptan-4-one: Similar structure but with an iodine atom instead of bromine.
Uniqueness: this compound is unique due to its specific (3S) configuration, which can impart different reactivity and selectivity in chemical reactions compared to its enantiomer or other halogenated analogs. This makes it particularly valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(3S)-3-bromoheptan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKVBRLKXVRUQW-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)[C@H](CC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
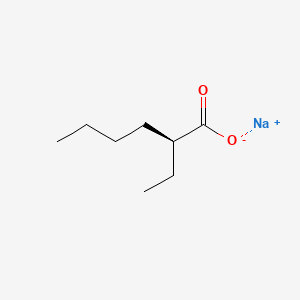
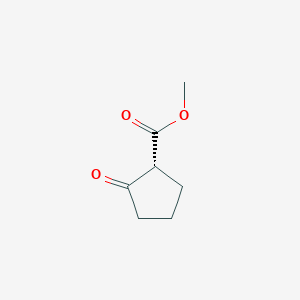
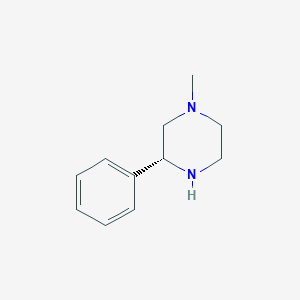

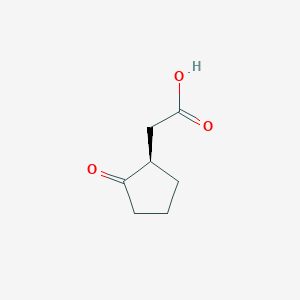
![1-[(2S)-oxan-2-yl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B8253912.png)
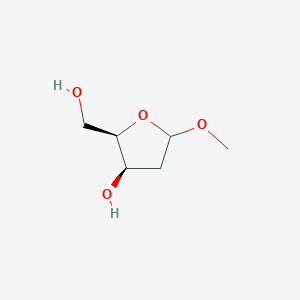
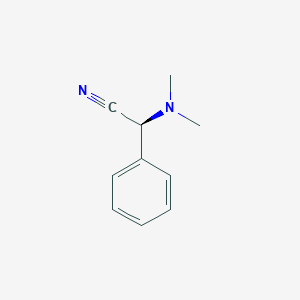
![(3S)-1-methyl-3-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperazine](/img/structure/B8253933.png)

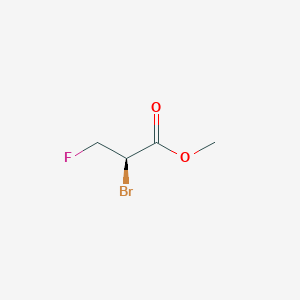
![2-iodo-1-[(2S)-oxan-2-yl]imidazole](/img/structure/B8253954.png)
